Fmoc-D-4-Bromophenylalanine

Peptide Synthesis Chiral Purity Quality Control

D-peptide synthesis labs frequently face supply chain inconsistencies and isomer contamination risks when sourcing halogenated building blocks. Fmoc-D-4-Bromophenylalanine (CAS 198545-76-5) resolves both challenges. - ≥98% HPLC purity with verified D-configuration (optical rotation +26.5°), eliminating epimer contamination risk. - Para-bromine substituent enables on-resin Suzuki-Miyaura cross-coupling for biaryl peptide diversification. - Distinct melting point (170-177°C) serves as a quantitative QC identity marker, clearly differentiated from the L-enantiomer (211-217°C).

Molecular Formula C24H20BrNO4
Molecular Weight 466.3 g/mol
CAS No. 198545-76-5
Cat. No. B557892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-4-Bromophenylalanine
CAS198545-76-5
Synonyms198545-76-5; (r)-n-fmoc-4-bromophenylalanine; Fmoc-4-bromo-D-phenylalanine; Fmoc-D-4-Bromophenylalanine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoicacid; FMOC-D-4-BROMOPHE; Fmoc-D-phe(4-Br)-OH; FMOC-D-4-BR-PHE-OH; (2R)-3-(4-bromophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid; AmbotzFAA1681; FMOC-PBR-D-PHE-OH; AC1ODT42; Fmoc-4-Bromo-D-Phenylalanin; KSC489O9H; FMOC-4'-BROMO-D-PHE; FMOC-P-BROMO-D-PHE-OH; SCHEMBL3195536; FMOC-4-BROMO-D-PHE-OH; FMOC-D-4-BROMO-PHE-OH; CTK3I9793; (R)-3-(4-BROMO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONICACID; MolPort-001-758-354; ZINC2564721; ANW-74139; CF-242
Molecular FormulaC24H20BrNO4
Molecular Weight466.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O
InChIInChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
InChIKeyTVBAVBWXRDHONF-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-4-Bromophenylalanine Specifications for Peptide Synthesis


Fmoc-D-4-Bromophenylalanine (Fmoc-D-Phe(4-Br)-OH) is a halogenated, non-natural D-amino acid derivative primarily employed as a building block in solid-phase peptide synthesis (SPPS) . It features a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a para-bromine substituent on the phenylalanine side chain, with a molecular formula of C₂₄H₂₀BrNO₄ and a molecular weight of 466.3 g/mol [1]. This compound is supplied with a typical purity of ≥98% (HPLC) and is used to confer specific structural and chemical properties to synthetic peptides .

Solid-phase peptide synthesis (SPPS) building block
Enables late-stage diversification via Suzuki-Miyaura cross-coupling
D-enantiomer for chiral peptide design and stereochemical control

Fmoc-D-4-Bromophenylalanine Irreplaceability


Generic substitution of Fmoc-D-4-Bromophenylalanine with related phenylalanine derivatives fails due to quantifiable and chemically significant differences in stereochemistry, halogen reactivity, and physical properties. Replacing this D-enantiomer with its L-counterpart (Fmoc-L-4-Bromophenylalanine) yields a peptide with opposite chirality and distinct physical properties, evidenced by a reversal in optical rotation from +26.5° to -25° . Substituting the bromine atom for fluorine (Fmoc-D-4-Fluorophenylalanine) or hydrogen (Fmoc-D-Phenylalanine) eliminates the compound's capacity for key downstream transformations like Suzuki-Miyaura cross-coupling, which is a primary justification for its selection . Furthermore, its melting point of 170-177 °C serves as a unique physical identifier for quality control that is not matched by the L-enantiomer's 211-217 °C range .

Enantiomer mismatch
L-enantiomer reverses peptide chirality and optical rotation; may not transfer stereochemical identity.
Halogen reactivity loss
Fluorine or hydrogen analogs lack cross-coupling capacity, limiting on-resin diversification.
Physical property mismatch
Melting point differs significantly from L-enantiomer; QC verification may be compromised.

Fmoc-D-4-Bromophenylalanine Differentiation Evidence


Stereochemical Purity: Optical Rotation

Fmoc-D-4-Bromophenylalanine exhibits a positive specific optical rotation ([α]²⁰D) of +26.5° (C=1, DMF), which is a quantifiable marker of its D-configuration . In contrast, the L-enantiomer, Fmoc-L-4-Bromophenylalanine, exhibits a negative optical rotation of -25° under identical conditions . This difference confirms the compound's chiral identity, ensuring the synthesis of peptides with the correct stereochemistry.

Optical Rotation
Data to verify
[α]²⁰D +26.5° (target) vs. -25° (L-enantiomer)
Confirms D-configuration and chiral identity.
Reported values; C=1 in DMF, 20°C.
Peptide Synthesis Chiral Purity Quality Control

Melting Point: Identity Marker

The melting point of Fmoc-D-4-Bromophenylalanine is reported in a range of 170-177 °C . This is a quantifiably distinct value from its L-enantiomer counterpart, which has a reported melting point range of 211-217 °C . This significant 40°C difference in the lower bound provides a clear, verifiable metric for compound identification and purity assessment.

Melting Point
Data to verify
170-177 °C (target) vs. 211-217 °C (L-enantiomer)
Distinct identity marker for QC verification.
Reported ranges; conditions not specified.
Analytical Chemistry Material Science Quality Assurance

Suzuki-Miyaura Cross-Coupling for Biaryl Peptide Synthesis

The presence of the para-bromine atom in Fmoc-D-4-Bromophenylalanine is a critical design feature that enables its use as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. This allows for the direct, one-step synthesis of Fmoc-protected biaryl-containing amino acids (Bip derivatives) in good to excellent yields, a transformation not possible with the non-halogenated Fmoc-D-Phenylalanine or the less reactive Fmoc-D-4-Fluorophenylalanine [1]. This reactivity is a key differentiator for constructing diverse peptide libraries.

Suzuki Coupling
Class-level
Reactive (biaryl formation); non-halogenated/fluorinated analogs unreactive
Enables on-resin diversification.
Supported by published method; Pd-catalyzed SMC.
Synthetic Chemistry Peptide Diversification Cross-Coupling

Fmoc-D-4-Bromophenylalanine Application Scenarios


D-Peptide Epimer Synthesis

In the synthesis of D-peptides for investigating stereospecific interactions or enhancing resistance to proteolytic degradation, the use of Fmoc-D-4-Bromophenylalanine is non-negotiable. Its distinct positive optical rotation (+26.5°) confirms its D-configuration, ensuring the final peptide has the desired chirality . Substituting this with the L-enantiomer, which has a negative rotation (-25°), would result in a peptide epimer with fundamentally different biological properties [1].

Biaryl Peptide Library Synthesis

This compound is a strategic choice for projects requiring the post-synthetic or on-resin diversification of peptide chains. As a versatile substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling, the para-bromine atom serves as a reactive handle for attaching various boronic acid partners, enabling the one-step creation of complex biaryl-containing amino acids (Bip derivatives) . This capability is not available with non-halogenated (e.g., Fmoc-D-Phenylalanine) or fluorinated (e.g., Fmoc-D-4-Fluorophenylalanine) analogs [1].

Regulated Synthesis Quality Control

In GMP or other regulated environments, accurate compound identification is critical. The physical properties of Fmoc-D-4-Bromophenylalanine provide clear, verifiable metrics for quality assurance. Its melting point of 170-177 °C is a quantitative identity marker that is distinct from that of the common L-enantiomer (211-217 °C) [1]. This allows for straightforward analytical confirmation, reducing the risk of costly errors resulting from the use of an incorrect isomer.

Application
Selection Property
Validation Focus
D-Peptide Synthesis
Chiral configuration control
Optical rotation and stereochemical integrity
Biaryl Peptide Library Synthesis
Halogen reactivity for cross-coupling
Suzuki-Miyaura coupling capability
Quality Control for Regulated Synthesis
Distinct physical property for QC
Melting point identity verification

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